molecular formula C6H4Cl2N4 B15047553 2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B15047553
M. Wt: 203.03 g/mol
InChI Key: ZBBMZIPJVYBNDM-UHFFFAOYSA-N
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Description

2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine is a halogenated nitrogenous heterocyclic compound belonging to the triazolopyridine family. Triazolopyridines are renowned for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . The amino group at position 2 and chlorine atoms at positions 6 and 8 in this compound likely enhance its electronic properties and binding affinity to biological targets, making it a candidate for herbicidal, antimicrobial, or antitumor applications. This article provides a detailed comparison with structurally and functionally related triazolopyridine derivatives, focusing on synthesis, structural features, and biological activities.

Properties

Molecular Formula

C6H4Cl2N4

Molecular Weight

203.03 g/mol

IUPAC Name

6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C6H4Cl2N4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11)

InChI Key

ZBBMZIPJVYBNDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of 1,2,4-triazolo[1,5-a]pyridines can be scaled up using the same microwave-mediated method. The process involves the use of enaminonitriles and benzohydrazides in a microwave reactor, which allows for efficient and rapid synthesis . This method is advantageous due to its simplicity, high yield, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazolopyridines.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered electronic properties.

Scientific Research Applications

The applications of 2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine are not explicitly detailed within the provided search results; however, related compounds and research contexts can provide insight.

Related Compounds and Applications

The search results list a variety of triazolo[1,5-a]pyridine derivatives, which suggests this structural motif is of interest in chemical synthesis and potentially pharmaceutical research . Some related compounds include:

  • 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile This compound may be a precursor or intermediate in the synthesis of more complex molecules .
  • 6-Fluoro-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine and 6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine These halogenated derivatives suggest the exploration of structure-activity relationships in drug discovery .

General Context and Potential Applications

While specific applications for this compound are not available in the search results, the broader context of the search results and chemical literature suggest some potential uses:

  • Pharmaceutical Research: Triazoles and pyridines are common scaffolds in drug design . The presence of amino and chloro substituents allows for further chemical modification and diversification, potentially leading to novel bioactive compounds.
  • Building Blocks for Synthesis: These compounds can serve as building blocks in the synthesis of more complex organic molecules, potentially for use in materials science or other areas of chemistry .

Mechanism of Action

The mechanism of action of 2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of triazolopyridines are heavily influenced by substituent type, position, and electronic effects. Key comparisons include:

Compound Substituents Key Structural Features Biological Relevance Reference
2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine Cl (6,8), NH₂ (2) Electron-withdrawing Cl enhances reactivity; NH₂ enables hydrogen bonding Potential herbicidal/antimicrobial
5,7-Dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide CH₃ (5,7), SO₂NHAr (2) Methyl groups increase hydrophobicity; sulfonamide enhances herbicidal activity Herbicide targeting ALS enzyme
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine Br (6,8) Larger halogens may improve lipophilicity but reduce metabolic stability Research tool for halogenation studies
2-Aryl-1,2,4-triazolo[1,5-a]pyridine-6-carboxamide Aryl (2), CONHR (6) Aromatic groups enhance DNA interaction; carboxamide aids solubility Antiproliferative agents

Key Insights :

  • Halogenation : Chlorine at positions 6 and 8 (target compound) offers a balance between reactivity and stability compared to bromine (e.g., 6,8-dibromo derivative), which may hinder metabolic clearance .
  • Amino vs. Sulfonamide Groups: The NH₂ group in the target compound facilitates hydrogen bonding, whereas sulfonamide derivatives (e.g., ) exhibit stronger herbicidal activity due to enzyme inhibition.
  • Substituent Position : Ortho-substituted aryl groups (e.g., in sulfonamides) induce conformational changes that optimize target binding , while para-substitutions may reduce steric hindrance.

Key Insights :

  • The target compound’s synthesis likely involves chlorination steps similar to , but microwave methods () offer greener alternatives .
  • Metal-free approaches avoid catalyst contamination, critical for pharmaceutical applications .

Key Insights :

  • Chlorine atoms in the target compound may enhance herbicidal activity by mimicking natural substrates of ALS enzymes, similar to sulfonamide derivatives .

Biological Activity

2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazolopyridine family. Its unique structure features a triazole ring fused to a pyridine ring with chlorine substitutions at the 6 and 8 positions. This compound exhibits significant biological activity, particularly in the fields of biochemistry and medicinal chemistry.

  • Molecular Formula : C6H4Cl2N4
  • Molar Mass : 203.03 g/mol
  • Density : 1.88 g/cm³ (predicted)
  • pKa : 2.83 (predicted) .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in various signaling pathways. Notably, it acts as an inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are critical in cell signaling related to proliferation and apoptosis .

Biochemical Interactions

The compound binds to the active sites of JAK1 and JAK2, preventing their phosphorylation and subsequent activation. This inhibition can lead to alterations in gene expression and cellular metabolism .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. For instance, studies have shown that it can effectively target bacterial pathogens, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has shown potential anti-inflammatory effects. It has been investigated for its ability to inhibit cytokine production in various models of inflammation .

Anticancer Activity

Recent studies have explored the anticancer potential of triazolopyridine derivatives. For example, structural modifications have led to compounds that act as inverse agonists for retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which is implicated in psoriasis and other inflammatory diseases . These derivatives have demonstrated robust inhibitory effects on IL-17A production in vitro and in vivo.

Research Findings

Study FocusFindings
Enzyme Inhibition Inhibits JAK1 and JAK2; alters cell proliferation pathways .
Antibacterial Activity Effective against various bacterial strains; potential for new antibiotic development .
Anti-inflammatory Potential Inhibits cytokine production; promising results in inflammatory disease models .
Anticancer Activity Derivatives show strong RORγt inhibitory activity; favorable pharmacokinetics .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : In a study assessing its antibacterial properties against Chlamydia trachomatis, compounds based on this scaffold showed selective growth inhibition without affecting host cell viability .
  • Inflammation Model : A mouse model evaluating IL-18/23-induced cytokine expression demonstrated that derivatives significantly reduced IL-17A levels in a dose-dependent manner .
  • Cancer Research : A recent investigation into RORγt inhibitors revealed that modifications to the triazolopyridine structure improved binding affinity and biological activity against cancer-related pathways .

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